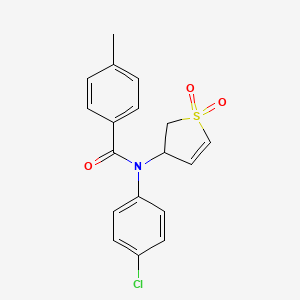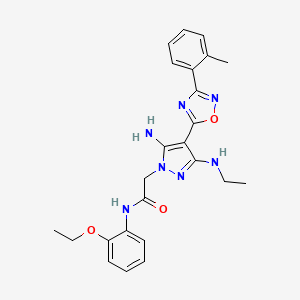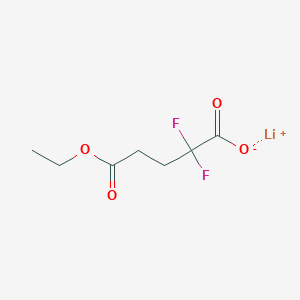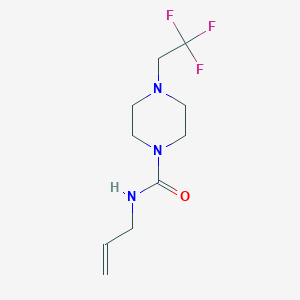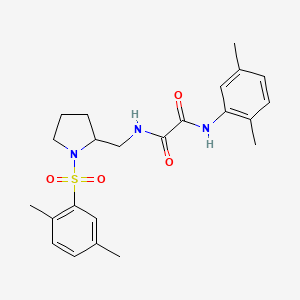
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, often referred to as DMPO , is a synthetic organic compound. It belongs to the class of benzamides and contains a sulfonamide functional group. The compound’s chemical structure comprises an oxalamide moiety linked to a pyrrolidine ring, with two 2,5-dimethylphenyl substituents .
Synthesis Analysis
The synthesis of DMPO involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in the literature. Researchers have explored various methods to achieve efficient and high-yield synthesis. These methods often involve protecting groups, cyclization reactions, and purification steps. The optimization of synthetic routes is crucial for obtaining DMPO in sufficient quantities for further studies .
Molecular Structure Analysis
DMPO’s molecular structure consists of a central oxalamide core, flanked by two 2,5-dimethylphenyl groups. The sulfonyl group is attached to the pyrrolidine nitrogen, contributing to the compound’s overall stability and reactivity. The arrangement of atoms and functional groups within DMPO influences its biological activity and interactions with other molecules. Researchers have employed spectroscopic techniques (such as NMR, IR, and X-ray crystallography) to elucidate the precise three-dimensional structure of DMPO .
Chemical Reactions Analysis
DMPO participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and nucleophilic substitutions. Researchers have investigated DMPO’s reactivity with different nucleophiles, electrophiles, and oxidizing agents. Understanding its reactivity profile is essential for designing derivatives with improved properties or altered biological activities .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The pyrrolidine scaffold has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The presence of the sulfonyl group and the pyrrolidine ring may contribute to selective inhibition of cancer cells .
Anti-inflammatory Properties
The pyrrolidine ring system has been associated with anti-inflammatory effects. Researchers have explored derivatives of this compound to assess their ability to modulate inflammatory pathways. The presence of the sulfonyl moiety may enhance anti-inflammatory activity .
Antibacterial Activity
Compounds containing the pyrrolidine ring have shown promise as antibacterial agents. Researchers have synthesized analogs of this compound and evaluated their antibacterial efficacy against various bacterial strains. The stereochemistry of the pyrrolidine ring and the substituents significantly influences antibacterial activity .
Antifibrotic Agents
The compound’s structure suggests potential antifibrotic properties. Researchers have investigated its effects on fibrosis-related pathways and evaluated its activity in models of fibrotic diseases. The presence of the sulfonyl group and the pyrrolidine ring may contribute to antifibrotic effects .
Organic Intermediates
The compound can serve as an organic intermediate due to its borate and sulfonamide groups. Researchers have synthesized it through nucleophilic and amidation reactions, making it useful for further derivatization and functionalization .
Drug Design and Optimization
The unique features of the pyrrolidine ring, such as stereogenicity and non-planarity, make it an attractive scaffold for drug design. Medicinal chemists can explore different substituents and spatial orientations to optimize drug candidates. The pseudorotation phenomenon associated with the pyrrolidine ring allows efficient exploration of pharmacophore space .
Wirkmechanismus
DMPO’s mechanism of action remains an active area of research. It is known to interact with specific biological targets, potentially modulating cellular processes. Some studies suggest that DMPO may exhibit anti-inflammatory, antioxidant, or antiproliferative effects. Investigating its binding sites, enzymatic inhibition, and downstream signaling pathways is crucial for unraveling its mode of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-9-17(3)20(12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)8-10-18(21)4/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKXSJFHZNOILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

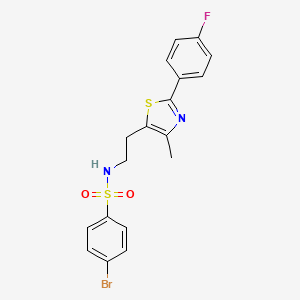

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
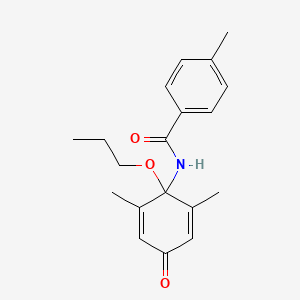
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)
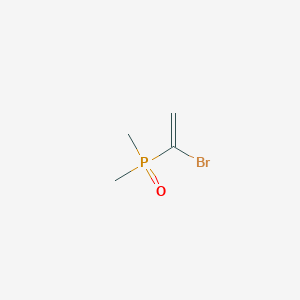

![3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2813720.png)
